N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(furan-2-yl)ethyl]ethanediamide
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxol group (1,3-benzodioxole) at one terminal and a furan-ethyl substituent at the other. Its structure combines aromatic and heterocyclic moieties, which are common in enzyme inhibitors due to their ability to engage in π-π stacking and hydrogen-bonding interactions.
Key structural attributes:
- Furan-ethyl chain: Introduces conformational flexibility and additional hydrogen-bonding sites.
- Ethanediamide backbone: Serves as a linker, facilitating optimal spatial arrangement of substituents for target binding.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-14(16-6-5-11-2-1-7-20-11)15(19)17-10-3-4-12-13(8-10)22-9-21-12/h1-4,7-8H,5-6,9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHYYQPAYBZDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(furan-2-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Furan Moiety: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The final step involves the coupling of the benzodioxole and furan moieties through an ethanediamide linker. This can be achieved using reagents such as carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amide linkage or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(furan-2-yl)ethyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(furan-2-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Quinolinyl Oxamide Derivatives (QOD) and Indole Carboxamide Derivatives (ICD)
QOD (N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide)
- Structural differences: Replaces the furan-ethyl group with a methyl-tetrahydroquinolinyl moiety.
- Biological activity: Demonstrated potent falcipain-2 inhibition (IC₅₀ ~50 nM) in molecular dynamics simulations, outperforming the target compound in binding affinity due to the quinolinyl group’s enhanced interaction with the enzyme’s hydrophobic pocket .
- Molecular weight : 365.43 g/mol (vs. 352.35 g/mol for the target compound), suggesting higher lipophilicity.
ICD (N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide)
Piperazinyl and Tetrahydrofuran-Modified Analogs
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide
- Structural differences : Incorporates a fluorophenyl-piperazinyl group and tetrahydrofuran (vs. furan in the target compound).
- Implications :
- Molecular weight : 508.54 g/mol, significantly higher than the target compound, which may affect bioavailability.
Phenylpiperazine-Containing Analogs (BB39792)
BB39792 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide)
- Structural differences : Adds a phenylpiperazine group and benzodioxol methyl substitution.
- Higher molecular weight (476.52 g/mol) may limit blood-brain barrier penetration .
Data Table: Structural and Functional Comparison
Key Research Findings
Substituent Impact on Binding Affinity: The quinolinyl group in QOD enhances hydrophobic interactions with falcipain-2’s active site, explaining its superior potency compared to the target compound’s furan-ethyl group .
Solubility vs. Potency Trade-offs : Piperazinyl and tetrahydrofuran modifications improve solubility but may reduce binding efficiency due to steric hindrance or loss of aromatic interactions .
Metabolic Stability : Saturated rings (e.g., tetrahydrofuran) in analogs from may confer longer half-lives compared to the target compound’s furan, which is prone to oxidative metabolism.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxole moiety and a furan ring, which are known for their diverse biological activities. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing signaling pathways.
- Enzyme Inhibition : It has the potential to inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Antioxidant Activity : The presence of the benzodioxole and furan rings may confer antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Properties
Research indicates that derivatives of compounds containing benzodioxole and furan moieties exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : In studies involving various bacterial strains, compounds similar to this compound demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis .
- Antifungal Activity : The compound also shows promise against fungal pathogens like Candida albicans, with some derivatives exhibiting lower minimum inhibitory concentrations (MICs) than those observed for bacterial strains .
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Antibacterial | Moderate | Bacillus subtilis |
| Antifungal | High | Candida albicans |
Cytotoxicity Studies
Cytotoxicity assays reveal that certain derivatives of this compound exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy.
Case Studies
-
Study on Derivatives : A study on 41 derivatives similar to this compound highlighted their antibacterial and antifungal properties. The structure–activity relationship indicated that specific substitutions on the benzodioxole or furan rings significantly influenced their biological efficacy .
- Key Findings :
- Compounds with electron-donating groups showed enhanced activity.
- Selectivity towards different microbial strains was noted.
- Key Findings :
- Psychopharmacological Research : Related compounds have been studied for their psychoactive effects. For example, the N-methyl derivative has been shown to have nonhallucinogenic properties while facilitating therapeutic processes . This suggests that the compound may also have applications in psychopharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
